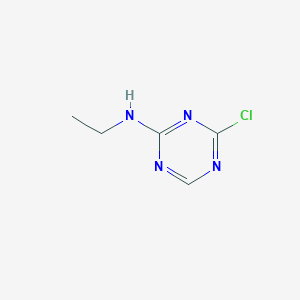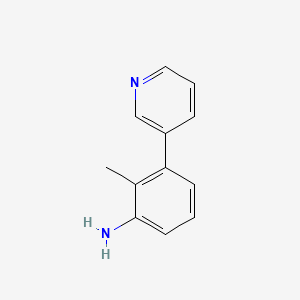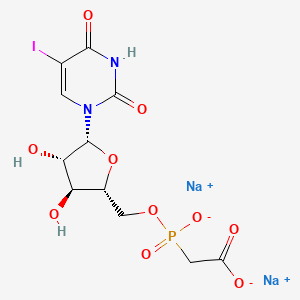
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a tetrahydrofuran ring, and a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.
Introduction of the iodine atom: This step may involve halogenation using reagents such as iodine or iodine monochloride.
Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under appropriate conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the iodine atom can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways involving phosphorylated compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors involved in phosphoryl transfer reactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
- Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
Uniqueness
The uniqueness of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C11H12IN2Na2O10P |
|---|---|
Molekulargewicht |
536.08 g/mol |
IUPAC-Name |
disodium;2-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C11H14IN2O10P.2Na/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(24-10)2-23-25(21,22)3-6(15)16;;/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t5-,7-,8+,10-;;/m1../s1 |
InChI-Schlüssel |
YNIPAUVHPQLNOH-VSDKSZJYSA-L |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O)I.[Na+].[Na+] |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O)I.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


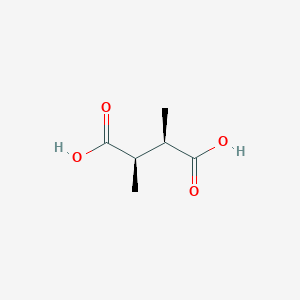
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)

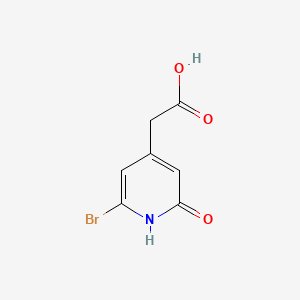
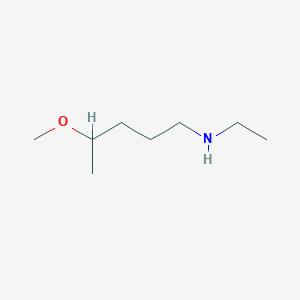
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)


